3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
CAS No.: 610751-10-5
Cat. No.: VC4339080
Molecular Formula: C23H17NO6
Molecular Weight: 403.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610751-10-5 |
|---|---|
| Molecular Formula | C23H17NO6 |
| Molecular Weight | 403.39 |
| IUPAC Name | 3-(2-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
| Standard InChI | InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3 |
| Standard InChI Key | VMNAXWGQTOJPKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
The compound 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic organic molecule belonging to the chromenone family, which includes a wide range of biologically active compounds. Despite extensive research on related compounds, specific information about this particular molecule is limited. This article aims to provide a comprehensive overview based on available data and related research findings.
Synthesis Methods
The synthesis of chromenone derivatives often involves condensation reactions between appropriate aldehydes and ketones. For 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a possible synthesis route could involve:
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Starting Materials: 2-Methoxybenzaldehyde and a suitable precursor for the chromenone backbone.
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Reaction Conditions: The reaction might require a base catalyst in a solvent like ethanol or methanol.
Biological Activity
Chromenones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While specific data on 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is lacking, related compounds have shown promising results in these areas.
Research Findings and Applications
Given the limited specific information on this compound, related research on chromenones suggests potential applications in pharmaceuticals and materials science. The presence of a nitro group could enhance certain biological activities, while the methoxy group may influence solubility and bioavailability.
Table 1: Comparison of Chromenone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | C24H19NO6 | Approx. 415 | Potential antioxidant, anti-inflammatory |
| 2-(3-Bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)methoxy]chromen-4-one | C23H16BrNO6 | 482.3 | Antimicrobial, antioxidant |
| 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C17H14O5 | 298.29 | Antioxidant, anti-inflammatory |
Table 2: Synthesis Conditions for Related Chromenones
| Compound | Starting Materials | Reaction Conditions |
|---|---|---|
| 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | 2-Methoxybenzaldehyde, chromenone precursor | Base catalyst, ethanol/methanol |
| (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde, 4-nitroacetophenone | Base catalyst, dichloromethane |
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